molecular formula C16H15F3N2O3S B2370452 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798542-85-4

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2370452
CAS RN: 1798542-85-4
M. Wt: 372.36
InChI Key: ZDXQVELZBVLJBO-UHFFFAOYSA-N
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Description

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as TTZ or HM04, is a small molecule organic compound with a thiazolidinedione core structure. It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

Thiazolidine motifs, such as the one in TTZ, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .


Molecular Structure Analysis

The molecular formula of TTZ is C16H15F3N2O3S, and it has a molecular weight of 372.36. The thiazolidine motif in TTZ is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They are developed in multistep synthesis, for example, firstly Meerwein arylation took place in substituted aniline and formed an intermediate, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution furnished the desired compounds .

Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives, including compounds similar to 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against gram-positive bacteria and demonstrated excellent antifungal activity (Prakash et al., 2011).

Anticancer Activity

Another important application of similar thiazolidine-2,4-dione derivatives is in the field of cancer research. Some compounds in this class have shown promising results as antitumor agents, particularly in inducing cytotoxic activity selectively in cancer cells without affecting normal cells (Chagas et al., 2017). Further, certain derivatives have exhibited specific activity against human breast cancer cell lines (Kumar & Sharma, 2022).

Antidiabetic Agents

Thiazolidine-2,4-dione derivatives are also being explored as potential antidiabetic agents. The synthesis of novel derivatives has been focused on their potential to lower blood glucose levels, and some of these compounds have shown significant promise in this area (Kadium et al., 2022).

Antifungal and Antibacterial Agents

Research has also been conducted on the synthesis of new thiazolidine-2,4-dione derivatives as antibacterial and antifungal agents. These compounds, including those with pyrazolyl groups, have shown remarkable antifungal activity and effectiveness against Gram-positive bacteria (Aneja et al., 2011).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-3-1-10(2-4-11)14(23)20-7-5-12(6-8-20)21-13(22)9-25-15(21)24/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXQVELZBVLJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

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